Lodoxamide

Übersicht

Beschreibung

Lodoxamid ist ein antiallergisches pharmazeutisches Medikament, das hauptsächlich als Mastzellstabilisator verwendet wird. Es wird im Vereinigten Königreich unter dem Handelsnamen Alomide vermarktet. Lodoxamid ist besonders wirksam bei der Behandlung von Augenüberempfindlichkeitsreaktionen wie Frühlingskeratokonjunktivitis, Frühlingskonjunktivitis und Frühlingskeratitis .

Vorbereitungsmethoden

Lodoxamid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung von Dioxamsäurederivaten beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2-Chlor-5-Cyano-1,3-phenylen mit Dioxamsäure unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Lodoxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Lodoxamid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Lodoxamid in reduzierte Formen umwandeln, wodurch seine chemische Struktur und seine Eigenschaften verändert werden.

Substitution: Lodoxamid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Lodoxamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Lodoxamid wird als Referenzverbindung in Studien verwendet, die Mastzellstabilisatoren und ihre chemischen Eigenschaften betreffen.

Biologie: Es wird in der biologischen Forschung verwendet, um die Auswirkungen der Mastzellstabilisierung auf verschiedene biologische Prozesse zu untersuchen.

Medizin: Lodoxamid wird in der Ophthalmologie zur Behandlung allergischer Augenkrankheiten eingesetzt. .

Wirkmechanismus

Der genaue Wirkmechanismus von Lodoxamid ist nicht vollständig geklärt. Es wird vermutet, dass Lodoxamid den Kalziumeinstrom in Mastzellen bei Antigenstimulation verhindert, wodurch die Zellmembran stabilisiert wird. Diese Hemmung des Kalziumeinstroms verhindert die Freisetzung von Entzündungsmediatoren aus Mastzellen, wodurch allergische Reaktionen und Entzündungen reduziert werden .

Analyse Chemischer Reaktionen

Lodoxamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ocular Allergies

Lodoxamide is primarily indicated for the management of allergic conjunctivitis. In clinical studies, it has demonstrated significant efficacy in reducing tear fluid levels of tryptase and eosinophils following allergen challenge. A randomized controlled trial showed that this compound significantly decreased ocular itching and inflammatory cell recruitment compared to placebo (P < 0.01) .

Superior Limbic Keratoconjunctivitis

Recent studies have evaluated this compound's long-term efficacy in treating superior limbic keratoconjunctivitis (SLK). A study involving 67 eyes reported that 82% achieved control of inflammation within an average of 2.2 months on this compound therapy. The treatment was well tolerated with minor adverse effects in only 4.7% of patients .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's effectiveness compared to other treatments:

Safety Profile

This compound has a favorable safety profile, with no significant systemic absorption observed in clinical trials; plasma levels were undetectable after topical application . Furthermore, animal studies indicated no reproductive toxicity or mutagenicity . The drug is classified as Pregnancy Category B, suggesting it poses minimal risk when used during pregnancy.

Future Research Directions

While this compound is established for treating ocular allergies, ongoing research may explore its potential applications in other allergic conditions and its role as a therapeutic agent in asthma management due to its mast cell stabilizing properties . Additionally, computational modeling studies have suggested that this compound may act on G protein-coupled receptors like GPR35, opening avenues for further investigation into its pharmacological versatility .

Wirkmechanismus

The precise mechanism of action of lodoxamide is not fully understood. it is postulated that this compound prevents calcium influx into mast cells upon antigen stimulation, thereby stabilizing the cell membrane. This inhibition of calcium influx prevents the release of inflammatory mediators from mast cells, reducing allergic reactions and inflammation .

Vergleich Mit ähnlichen Verbindungen

Lodoxamid ähnelt anderen Mastzellstabilisatoren wie Cromoglicinsäure, Nedocromil und Pemirolast. Lodoxamid ist einzigartig in seiner hohen Potenz und Wirksamkeit bei der Stabilisierung von Mastzellen. Es wurde festgestellt, dass es ein potenter Agonist am G-Protein-gekoppelten Rezeptor 35 ist, von dem angenommen wird, dass er eine Rolle bei Entzündungsprozessen spielt .

Ähnliche Verbindungen

- Cromoglicinsäure

- Nedocromil

- Pemirolast

- Amlexanox

- Zaprinast

Die einzigartigen Eigenschaften und die hohe Potenz von Lodoxamid machen es zu einer wertvollen Verbindung bei der Behandlung allergischer Augenkrankheiten und in der wissenschaftlichen Forschung .

Biologische Aktivität

Lodoxamide, a mast cell stabilizer, is primarily utilized in the treatment of allergic conditions, particularly allergic conjunctivitis. Its biological activity is characterized by its ability to inhibit mast cell degranulation and the subsequent release of inflammatory mediators such as histamine. This article delves into the mechanisms of action, efficacy, safety, and clinical applications of this compound, supported by data tables and relevant case studies.

This compound acts by stabilizing the membrane of mast cells, which prevents their degranulation upon antigen exposure. This stabilization inhibits the release of histamine and other inflammatory mediators associated with Type 1 hypersensitivity reactions. The proposed mechanism includes:

- Inhibition of Calcium Influx : this compound is believed to prevent calcium influx into mast cells when stimulated by antigens, thereby stabilizing their membranes .

- Reduction of Inflammatory Cell Density : Clinical studies have shown that this compound significantly reduces eosinophil counts and tryptase levels in tear fluid, indicating its effectiveness in controlling ocular inflammation .

Clinical Studies

- Case Study on Superior Limbic Keratoconjunctivitis (SLK) :

- Comparison with Cromolyn Sodium :

Table: Summary of Clinical Findings

| Study Focus | Treatment | Key Findings |

|---|---|---|

| Superior Limbic Keratoconjunctivitis | This compound 0.1% | 82% inflammation control; 35.8% remission |

| Eosinophil Count Reduction | This compound | Significant reduction in eosinophils (P < 0.01) |

| Comparison with Cromolyn Sodium | This compound vs Cromolyn | This compound showed earlier improvement |

Pharmacodynamics

This compound's pharmacodynamics reveal its role as an effective mast cell stabilizer:

- Type 1 Hypersensitivity Reaction : It inhibits the immediate hypersensitivity reaction mediated by IgE.

- Vascular Permeability : It reduces cutaneous vascular permeability associated with allergic reactions .

Adverse Effects

While this compound is generally well tolerated, some patients may experience mild ocular irritation or discomfort upon administration. The incidence of significant adverse effects is low, making it a preferred option for long-term management of allergic conditions .

Eigenschaften

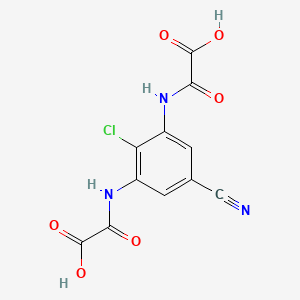

IUPAC Name |

2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGLGHVJXCETIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057767 | |

| Record name | Lodoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Although lodoxamide's precise mechanism of action is unknown, it is postulated that it prevents calcium influx into mast cells upon antigen stimulation and therefore stabilizes the membrane. By stabilizing the mast cell membrane from degranulation, lodoxamide consequently inhibits the release of intracellular histamine and other chemoattractant factors that primarily cause ocular symptoms. Lodoxamide's mechanism of action may be similar to cromolyn sodium, as both exhibit cross-tachyphylaxis. | |

| Record name | Lodoxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53882-12-5 | |

| Record name | Lodoxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodoxamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodoxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lodoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.